molecular formula C5H6F2O4S B13469030 4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid

4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid

Cat. No.: B13469030
M. Wt: 200.16 g/mol
InChI Key: HWXLAHVEQKBFAE-UHFFFAOYSA-N
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Description

4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid is a chemical compound with the molecular formula C5H6F2O4S and a molecular weight of 200.1605 . This compound is characterized by the presence of two fluorine atoms, a thiolane ring, and a carboxylic acid group. It is a derivative of thiolane, which is a sulfur-containing heterocycle.

Preparation Methods

The synthesis of 4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid typically involves the introduction of fluorine atoms into the thiolane ring. This can be achieved through various synthetic routes, including:

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen atoms or modify the existing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis to break down the thiolane ring and form smaller fragments.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid involves its interaction with molecular targets and pathways. The fluorine atoms and the thiolane ring play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid can be compared with other similar compounds, such as:

The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

Molecular Formula

C5H6F2O4S

Molecular Weight

200.16 g/mol

IUPAC Name

4,4-difluoro-1,1-dioxothiolane-2-carboxylic acid

InChI

InChI=1S/C5H6F2O4S/c6-5(7)1-3(4(8)9)12(10,11)2-5/h3H,1-2H2,(H,8,9)

InChI Key

HWXLAHVEQKBFAE-UHFFFAOYSA-N

Canonical SMILES

C1C(S(=O)(=O)CC1(F)F)C(=O)O

Origin of Product

United States

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